beta-D-glucopyranose
Overview
Description
Beta-D-glucopyranose: is a cyclic form of glucose, a simple sugar and an essential carbohydrate in biology. It is one of the two anomers of D-glucose, the other being alpha-D-glucopyranose. The beta form is characterized by the hydroxyl group on the first carbon (anomeric carbon) being in the equatorial position, which makes it more stable and prevalent in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-D-glucopyranose can be synthesized through the enzymatic hydrolysis of starch or cellulose. Enzymes such as amylase and cellulase break down these polysaccharides into glucose units, which can then cyclize to form this compound under aqueous conditions. The reaction typically occurs at mild temperatures (30-40°C) and neutral pH .
Industrial Production Methods
Industrially, this compound is produced by the hydrolysis of starch using acid or enzymatic methods. The process involves:
Starch Liquefaction: Starch is gelatinized by heating in water and then partially hydrolyzed using alpha-amylase.
Saccharification: The liquefied starch is further hydrolyzed using glucoamylase to produce glucose.
Purification: The glucose solution is purified through filtration and ion-exchange chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Beta-D-glucopyranose can be oxidized to gluconic acid using mild oxidizing agents like bromine water.
Reduction: It can be reduced to sorbitol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Bromine water, pH 6-7, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Acetic anhydride, pyridine, 0-5°C.
Major Products
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Glucose pentaacetate.
Scientific Research Applications
Beta-D-glucopyranose has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and as a standard for chromatographic analysis.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: this compound derivatives are used in the formulation of drugs and as excipients in pharmaceutical preparations.
Industry: It is employed in the food industry as a sweetener and in the production of biofuels through fermentation processes
Mechanism of Action
Beta-D-glucopyranose exerts its effects primarily through its role in metabolic pathways. It is a key substrate for glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. This compound then enters various metabolic pathways, including the pentose phosphate pathway and the citric acid cycle, providing energy and biosynthetic precursors for the cell .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-glucopyranose: The other anomer of D-glucose, differing in the position of the hydroxyl group on the anomeric carbon.
D-mannopyranose: Another aldohexose with a similar structure but different stereochemistry at the second carbon.
D-galactopyranose: An epimer of glucose, differing in the configuration at the fourth carbon.
Uniqueness
Beta-D-glucopyranose is unique due to its stability and prevalence in nature. Its equatorial hydroxyl group configuration minimizes steric hindrance, making it the most stable form of D-glucose. This stability is crucial for its widespread occurrence in biological systems and its utility in various industrial applications .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
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Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H12O6 | |
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Related CAS |
26874-89-5 | |
Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
Record name | beta-D-Glucopyranose | |
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Molecular Weight |
180.16 g/mol | |
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Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
Record name | beta-D-Glucose | |
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Solubility |
1200.0 mg/mL | |
Record name | Beta-D-Glucose | |
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CAS No. |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
Record name | β-D-Glucose | |
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Melting Point |
146 - 150 °C | |
Record name | Beta-D-Glucose | |
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